3-Hydroxy Fenretinide
CAS No.: 1027233-22-2
Cat. No.: VC0107017
Molecular Formula: C₂₆H₃₃NO₃
Molecular Weight: 407.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027233-22-2 |
---|---|
Molecular Formula | C₂₆H₃₃NO₃ |
Molecular Weight | 407.55 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Hydroxy Fenretinide is structurally related to its parent compound, fenretinide, with the key distinction being the position of hydroxylation. While fenretinide (4-HPR) contains a hydroxyl group at the para position of the phenyl ring, 3-Hydroxy Fenretinide features hydroxylation at the meta position, creating distinct electronic and steric properties that influence its biological activity.
The basic structural framework of fenretinide compounds includes a retinoic acid backbone conjugated to a substituted phenyl ring through an amide bond. The systematic IUPAC name for the parent compound fenretinide is N-[4-(all-E)-9,13-Dimethyl-7-(1,1,5-trimethylcyclohex-5-en-6-yl)nona-7,9,11,13-tetraen-15-oyl]aminophenol . For 3-Hydroxy Fenretinide, the hydroxyl group exists at the meta position of the phenyl ring rather than the para position.
Physical Properties
Like other retinoid derivatives, 3-Hydroxy Fenretinide likely exhibits instability in the presence of light, oxygen, and heat. These properties necessitate careful handling and storage conditions, similar to those required for fenretinide, which is typically stored under inert gas such as argon at -20°C or lower in the dark . Antioxidants like butylated hydroxytoluene and pyrogallol are often used to protect these compounds in solution.
Metabolic Pathways and Biochemical Significance
Fenretinide Metabolism Overview
Fenretinide undergoes several metabolic transformations in humans and animals. Studies have identified six distinct metabolites of fenretinide in the plasma of patients and mice . The metabolism of fenretinide involves both oxidative and conjugative pathways, with cytochrome P450 enzymes playing a critical role in its biotransformation.
The primary known metabolites of fenretinide include:
3-Hydroxy Fenretinide appears to be among the metabolites formed during fenretinide metabolism, although its specific metabolic formation pathway requires further characterization.
Enzymatic Pathways
The metabolism of fenretinide compounds involves several enzyme systems, with cytochrome P450 (CYP) enzymes playing a central role. Specifically, CYP3A4 has been implicated in the oxidation of fenretinide to its metabolites. Research has demonstrated that inhibitors of CYP3A4, such as ketoconazole, can significantly reduce the formation of oxidative metabolites like 4-oxo-4-HPR in both human and mouse liver microsomes .
Table 1: Key Enzymes Involved in Fenretinide Metabolism
Enzyme | Role in Metabolism | Effect of Inhibition |
---|---|---|
CYP3A4 | Oxidation of fenretinide to metabolites including 4-oxo-4-HPR | Ketoconazole inhibition reduces metabolite formation |
Other CYP enzymes | Secondary oxidative pathways | Variable effects depending on specific inhibitor |
Conjugative enzymes | Formation of water-soluble metabolites | May affect excretion and half-life |
Biological Activities and Mechanisms of Action
Retinoid Receptor-Dependent Mechanisms
One of the primary mechanisms through which fenretinide compounds exert their biological effects is through activation of retinoic acid receptors (RARs). Studies with fenretinide have shown that it can inhibit adipogenesis through RAR-dependent signaling pathways, particularly via activation of RARα .
Receptor-Independent Mechanisms
In addition to receptor-mediated effects, fenretinide compounds also operate through several receptor-independent mechanisms. A particularly significant effect of fenretinide is its impact on ceramide metabolism. Lipidomics analysis has revealed that fenretinide treatment leads to marked increases in dihydroceramide lipid species in adipocytes, indicating inhibition of the final step of ceramide biosynthesis .
Specifically, fenretinide treatment has been shown to increase dihydroceramide (Cer 40:0 and 42:0) levels 9 to 16-fold compared to vehicle controls, with reciprocal decreases in ceramide-containing sphingomyelin species . This modulation of sphingolipid metabolism represents a potentially important mechanism underlying the biological effects of fenretinide compounds, including 3-Hydroxy Fenretinide.
Table 2: Changes in Sphingolipid Species Following Fenretinide Treatment in Adipocytes
Sphingolipid Species | Fold Change vs. Vehicle | Significance |
---|---|---|
Dihydroceramide (Cer 40:0) | 9-16 fold increase | p < 0.05 |
Dihydroceramide (Cer 42:0) | 9-16 fold increase | p < 0.05 |
Dihydroceramide (Cer 34:0) | 5 fold increase vs. RA | p < 0.05 |
Dihydroceramide-containing sphingomyelin (SM 33:0, 34:0) | Increased vs. RA or vehicle | p < 0.05 |
Ceramide-containing sphingomyelin (SM 42:3, 34:1) | Decreased | p < 0.05 |
Effects on Mitochondrial Function
Fenretinide treatment has been associated with normalization of impaired mitochondrial β-oxidation and tricarboxylic acid cycle flux in adipose tissue . These effects on energy metabolism pathways may contribute to the compound's ability to inhibit obesity and insulin resistance in high-fat diet-fed mice. The specific impact of 3-Hydroxy Fenretinide on mitochondrial function and energy metabolism pathways warrants further investigation to determine if it shares these beneficial metabolic effects.
Pharmacokinetics and Drug Delivery Considerations
Metabolism and Elimination
Understanding the metabolism of 3-Hydroxy Fenretinide is crucial for predicting its pharmacokinetic properties and potential drug interactions. The involvement of CYP3A4 in fenretinide metabolism suggests that 3-Hydroxy Fenretinide may also be subject to oxidative metabolism by this enzyme system . This has important implications for potential drug interactions with CYP3A4 inhibitors or inducers.
Research Challenges and Future Directions
Analytical Challenges
The analysis of retinoid compounds presents several challenges due to their instability and sensitivity to light, oxygen, and heat. Sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are typically required for accurate quantification and identification of these compounds and their metabolites .
Future research on 3-Hydroxy Fenretinide will benefit from continued advancement in analytical techniques that can provide more sensitive and specific detection of this compound in biological matrices.
Future Research Directions
Several key areas warrant further investigation regarding 3-Hydroxy Fenretinide:
-
Detailed characterization of its formation pathways in humans and experimental models
-
Comparison of its biological activities with fenretinide and other metabolites
-
Evaluation of its receptor binding profiles and receptor-independent mechanisms
-
Assessment of its potential therapeutic applications, particularly in cancer and metabolic disorders
-
Development of optimized formulations to enhance its bioavailability and stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume